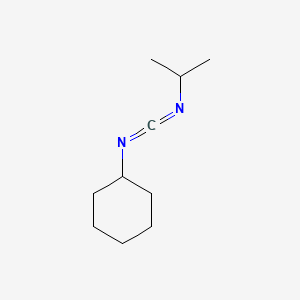
N-Cyclohexyl-N'-isopropylcarbodiimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-N'-isopropylcarbodiimide, also known as this compound, is a useful research compound. Its molecular formula is C10H18N2 and its molecular weight is 166.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
-
Peptide Synthesis
- N-Cyclohexyl-N'-isopropylcarbodiimide is prominently used in solid-phase peptide synthesis. It enhances the coupling efficiency between amino acids by activating the carboxylic acid group, which increases nucleophilicity and promotes amide bond formation.
- A study demonstrated that it performed comparably or better than dicyclohexylcarbodiimide in mediating peptide bond formation, showcasing its utility in synthesizing complex peptides such as sequences from acyl carrier proteins .
-
Bioconjugation
- This compound is employed in bioconjugation processes, linking biomolecules such as proteins and nucleic acids. Its ability to activate carboxylic acids makes it suitable for creating stable conjugates necessary for therapeutic applications and diagnostics.
- Polymer Chemistry
-
Enzyme Inhibition Studies
- Research indicates that this compound can inhibit specific ATPases by modifying critical amino acid residues. This property is significant for drug development and biochemical assays targeting enzyme activity.
Summary of Applications
Case Studies
-
Peptide Coupling Efficiency Study
- Objective : To compare the coupling efficiency of this compound with dicyclohexylcarbodiimide.
- Methodology : Amino acid coupling reactions were performed using both reagents under identical conditions.
- Findings : The study concluded that this compound yielded higher reaction rates and fewer side products, making it a superior choice for peptide synthesis .
-
Bioconjugation Application
- Objective : To evaluate the effectiveness of this compound in linking proteins to nanoparticles.
- Methodology : Various concentrations of the carbodiimide were tested for their ability to form stable protein-nanoparticle conjugates.
- Findings : The results indicated successful conjugation with high stability, suggesting potential for use in targeted drug delivery systems.
-
Enzyme Activity Modification Study
- Objective : To investigate the inhibitory effects of this compound on specific ATPases.
- Methodology : Enzyme assays were conducted to assess changes in activity post-treatment with the carbodiimide.
- Findings : Significant inhibition was observed, implicating this compound as a valuable tool in enzyme inhibition research and potential therapeutic applications.
Propriétés
Numéro CAS |
3496-83-1 |
|---|---|
Formule moléculaire |
C10H18N2 |
Poids moléculaire |
166.26 g/mol |
InChI |
InChI=1S/C10H18N2/c1-9(2)11-8-12-10-6-4-3-5-7-10/h9-10H,3-7H2,1-2H3 |
Clé InChI |
KIQLXXNKZOFPDE-UHFFFAOYSA-N |
SMILES |
CC(C)N=C=NC1CCCCC1 |
SMILES canonique |
CC(C)N=C=NC1CCCCC1 |
Key on ui other cas no. |
3496-83-1 |
Synonymes |
CIC-diimide N-cyclohexyl-N'-isopropylcarbodiimide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















